molecular formula C15H13N3 B13421589 4-(o-Tolylazo)-o-tolyl isocyanide CAS No. 3097-77-6

4-(o-Tolylazo)-o-tolyl isocyanide

Cat. No.: B13421589
CAS No.: 3097-77-6
M. Wt: 235.28 g/mol
InChI Key: VEKJVLXDRAFDSC-UHFFFAOYSA-N
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Description

4-(o-Tolylazo)-o-tolyl isocyanide is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of an azo group (-N=N-) and an isocyanide group (-NC) attached to a tolyl (methylphenyl) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(o-Tolylazo)-o-tolyl isocyanide typically involves the diazotization of o-toluidine followed by a coupling reaction with another o-toluidine molecule The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the azo compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(o-Tolylazo)-o-tolyl isocyanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: The isocyanide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can react with the isocyanide group under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted isocyanides or ureas.

Scientific Research Applications

4-(o-Tolylazo)-o-tolyl isocyanide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 4-(o-Tolylazo)-o-tolyl isocyanide involves its interaction with molecular targets through its azo and isocyanide groups. These functional groups can form covalent bonds with nucleophiles, leading to the formation of stable complexes. The compound’s reactivity is influenced by the electronic properties of the tolyl rings and the nature of the substituents.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)-2’-methylazobenzene
  • N,N-dimethyl-4-(o-tolylazo)aniline

Uniqueness

4-(o-Tolylazo)-o-tolyl isocyanide is unique due to the presence of both azo and isocyanide groups in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool for scientists and industrial chemists alike.

Properties

CAS No.

3097-77-6

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

(4-isocyano-3-methylphenyl)-(2-methylphenyl)diazene

InChI

InChI=1S/C15H13N3/c1-11-6-4-5-7-15(11)18-17-13-8-9-14(16-3)12(2)10-13/h4-10H,1-2H3

InChI Key

VEKJVLXDRAFDSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)[N+]#[C-])C

Origin of Product

United States

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